molecular formula C9H4F3NO3 B116051 7-Trifluoromethoxyisatin CAS No. 149125-30-4

7-Trifluoromethoxyisatin

Cat. No.: B116051
CAS No.: 149125-30-4
M. Wt: 231.13 g/mol
InChI Key: JDVUYYNGNVYMKQ-UHFFFAOYSA-N
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Description

7-Trifluoromethoxyisatin is an organic compound with the molecular formula C9H4F3NO3. It is known for its unique trifluoromethoxy group attached to the isatin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Trifluoromethoxyisatin typically involves the introduction of the trifluoromethoxy group into the isatin structure. One common method includes the reaction of isatin with trifluoromethoxy-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 7-Trifluoromethoxyisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

7-Trifluoromethoxyisatin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Trifluoromethoxyisatin involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 7-Trifluoromethoxyisatin is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

7-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUYYNGNVYMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582749
Record name 7-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149125-30-4
Record name 7-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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